Oryzalin

Content Navigation

Researchers face phytotoxicity and volatile loss with colchicine or trifluralin in chromosome doubling and surface applications. Oryzalin (CAS 19044-88-3) offers a stable, low-volatility alternative.

- Micromolar efficacy, low phytotoxicity - improves plant regeneration over colchicine.

- Vapor pressure 9.75×10⁻⁹ mmHg - minimal evaporative loss, no immediate soil incorporation.

- Selectivity index >100 for apicomplexan vs. mammalian tubulin - safe for antiparasitic screening.

Supplied as ≥98% pure crystalline solid, in stock for immediate global shipping.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Solubility: methyl cellosolve 500, acetonitrile >150, methanol 50, dichloromethane >30, benzene 4, xylene 2 (all in g/l at 25 °C)

In water, 2.5 mg/l @ 25 °C

Synonyms

Canonical SMILES

Purity

Package Size

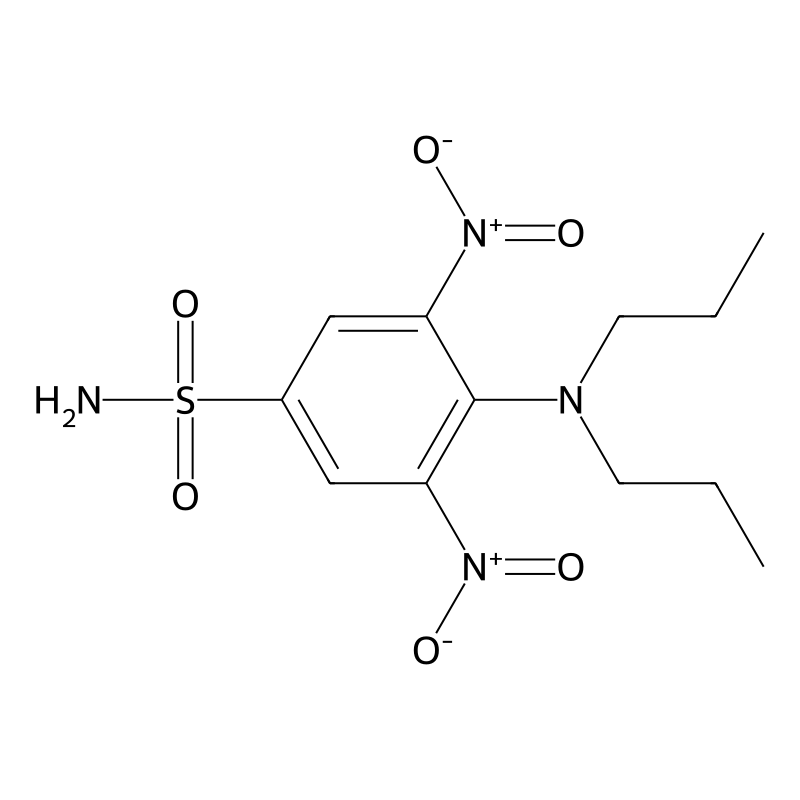

Oryzalin is a highly selective dinitroaniline antimitotic agent that disrupts microtubule polymerization by binding specifically to plant and apicomplexan α-tubulin. For industrial and laboratory procurement, it presents as a stable, deep orange crystalline solid with a water solubility of approximately 2.5 mg/L at 25 °C, which is notably higher than several other in-class analogs . Its exceptionally low vapor pressure and high thermal stability make it a preferred precursor for surface-applied formulations and open-system in vitro assays. Because it exhibits negligible affinity for vertebrate tubulin, oryzalin offers a wide safety margin, making it a critical reagent for plant tissue culture, herbicide manufacturing, and targeted antiparasitic drug discovery [1].

Substituting oryzalin with generic antimitotics or closely related dinitroanilines often compromises process efficiency and operator safety. While colchicine is the traditional benchmark for plant chromosome doubling, it is highly toxic to mammals and requires millimolar concentrations that frequently cause severe phytotoxicity and poor plant regeneration [1]. Conversely, attempting to use cheaper dinitroaniline analogs like trifluralin introduces severe handling constraints; trifluralin's high vapor pressure leads to rapid evaporative loss in open systems, necessitating immediate mechanical soil incorporation or sealed culture vessels [2]. Oryzalin circumvents these failures by providing micromolar efficacy with minimal volatility, ensuring reproducible dosing and superior survival rates in both agricultural applications and sensitive tissue cultures[1].

Volatility and Open-System Stability

Oryzalin exhibits an exceptionally low vapor pressure compared to its structural analog trifluralin, fundamentally altering its handling requirements. At 25 °C, oryzalin's vapor pressure is measured at 9.75 × 10⁻⁹ mmHg, whereas trifluralin reaches approximately 1.1 × 10⁻⁴ mmHg [1]. This ~10,000-fold reduction in volatility means oryzalin does not undergo appreciable evaporative loss when applied to surfaces or utilized in open in vitro culture systems, eliminating the need for immediate mechanical incorporation or hermetically sealed environments .

| Evidence Dimension | Vapor Pressure at 25 °C |

| Target Compound Data | Oryzalin (9.75 × 10⁻⁹ mmHg) |

| Comparator Or Baseline | Trifluralin (~1.1 × 10⁻⁴ mmHg) |

| Quantified Difference | ~10,000-fold lower volatility for oryzalin. |

| Conditions | Standard handling and surface application at 25 °C. |

Eliminates the need for immediate mechanical soil incorporation or sealed culture vessels, reducing process complexity and preventing evaporative dosing errors.

Polyploidy Induction Efficiency and Operator Safety

In plant tissue culture applications, oryzalin is vastly superior to the traditional agent colchicine in both efficacy and safety. Studies on haploid apple shoots and other cultivars demonstrate that oryzalin effectively induces chromosome doubling at concentrations of 5 to 30 µM, whereas colchicine requires concentrations between 0.25 and 1.25 mM to achieve comparable results [1]. Furthermore, oryzalin treatments (e.g., 0.001%–0.01%) result in less inhibition of plant regeneration and a higher yield of viable polyploid plants compared to the highly toxic colchicine [2].

| Evidence Dimension | Effective Concentration for Chromosome Doubling |

| Target Compound Data | Oryzalin (5 – 30 µM) |

| Comparator Or Baseline | Colchicine (0.25 – 1.25 mM) |

| Quantified Difference | Oryzalin is effective at 10- to 100-fold lower concentrations. |

| Conditions | In vitro plant tissue culture (e.g., Lilium, apple shoots). |

Drastically reduces hazardous material handling risks for laboratory personnel while improving plant tissue survival and regeneration rates.

Selective Apicomplexan Parasite Tubulin Inhibition

Oryzalin demonstrates extreme selectivity for protozoan α-tubulin over mammalian tubulin, making it an ideal scaffold for antiparasitic research. In in vitro assays against Toxoplasma gondii, oryzalin inhibited parasite replication with an IC₅₀ of approximately 0.25 µM [1]. In stark contrast, its IC₅₀ for host human fibroblasts (HFF) exceeded 99 µM, yielding a selectivity index of >100[2]. This high specificity is driven by the unique binding site in apicomplexan tubulin, which is absent in vertebrate tubulin, ensuring potent antimitotic action against the parasite without host cell toxicity [1].

| Evidence Dimension | Growth Inhibition (IC₅₀) |

| Target Compound Data | Oryzalin against T. gondii (~0.25 µM) |

| Comparator Or Baseline | Oryzalin against host human fibroblasts (>99 µM) |

| Quantified Difference | >100-fold selectivity for parasite tubulin over mammalian host cells. |

| Conditions | In vitro intracellular parasite replication assay. |

Provides a highly selective, low-toxicity baseline compound for developing targeted anti-parasitic therapeutics against apicomplexans.

In Vitro Plant Breeding and Polyploidy Induction

Due to its micromolar efficacy and low phytotoxicity, oryzalin is the preferred antimitotic agent for chromosome doubling in sterile plant tissue cultures (e.g., Lilium, fruit crops, potatoes). It directly replaces colchicine, significantly improving operator safety and plant regeneration yields[1].

Pre-Emergence Herbicide Formulation

Exploiting its exceptionally low vapor pressure (9.75 × 10⁻⁹ mmHg), oryzalin is ideal for surface-applied agricultural and turf management products. Unlike trifluralin, it remains stable on the soil surface without requiring immediate mechanical incorporation to prevent volatilization.

Antiparasitic Drug Discovery Scaffolding

With a selectivity index >100 for apicomplexan tubulin over mammalian tubulin, oryzalin serves as a critical baseline compound and structural scaffold for screening and synthesizing novel inhibitors against Toxoplasma gondii, Plasmodium falciparum, and Leishmania [2].

Physical Description

Yellow-orange crystals; [CAMEO] Formulated as aqueous suspensions and powders; [EXTOXNET]

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

log Kow= 3.73 (pH 7)

Odor

Decomposition

Melting Point

Mp: 141-142 °C /Technical oryzalin/

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 248 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 245 of 248 companies with hazard statement code(s):;

H317 (99.18%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H400 (36.33%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (99.18%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Mechanism of Action

Vapor Pressure

Pictograms

Irritant;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Wikipedia

Use Classification

Pharmaceuticals

HERBICIDES

General Manufacturing Information

Compatible with most fertilizers and other wettable powder formulations, if not highly alkaline. Oryzalin is compatible with hard water.

Technical oryzalin /is/ the active ingredient of SURFLAN 75W and AS.

Analytic Laboratory Methods

Determination of oryzalin in crops by using GLC with an ECD. The detection limit is 0.01 ppm. Recoveries were 75-90%.

Product can be analyzed by spectrophotometry (OD Decher and WS Johnson, Anal. Methods Pestic Plant Growth Regul, 1976, 8, 433) or by hplc with uv detection (SD West in Comp Anal Profiles, Ch 9). Residues by gc of a methylated derivative, with ECD; other residue methods briefly reviewed (SD West, loc cit).

In formulated products, adsorption of the bright orange solution of oryzalin in benzene:ethyl acetate is measured at 383 nm after removal of colored impurities...

For more Analytic Laboratory Methods (Complete) data for ORYZALIN (7 total), please visit the HSDB record page.

Stability Shelf Life

The shelf life of these formulations is more than 2 years.

2: Allum JF, Bringloe DH, Roberts AV. Chromosome doubling in a Rosa rugosa Thunb. hybrid by exposure of in vitro nodes to oryzalin: the effects of node length, oryzalin concentration and exposure time. Plant Cell Rep. 2007;26(11):1977–1984. doi:10.1007/s00299-007-0411-y

3: Yue M, Chen CS, Liao J, Sun J, Shen WJ. Zhong Yao Cai. 2011;34(1):4–8.

4: Makioka A, Kumagai M, Ohtomo H, Kobayashi S, Takeuchi T. Effect of the antitubulin drug oryzalin on the encystation of Entamoeba invadens. Parasitol Res. 2000;86(8):625–629. doi:10.1007/pl00008542

5: Morejohn LC, Bureau TE, Molè-Bajer J, Bajer AS, Fosket DE. Oryzalin, a dinitroaniline herbicide, binds to plant tubulin and inhibits microtubule polymerization in vitro. Planta. 1987;172(2):252–264. doi:10.1007/BF00394595

6: Hall LC, Okihiro M, Johnson ML, Teh SJ. Surflan and oryzalin impair reproduction in the teleost medaka (Oryzias latipes). Mar Environ Res. 2007;63(2):115–131. doi:10.1016/j.marenvres.2006.07.003

7: de J da S de Carvalho M, Gomes VB, da S Souza A, Aud FF, Santos-Serejo JA, Oliveira EJ. Inducing autotetraploids in cassava using oryzalin and colchicine and their in vitro morphophysiological effects. Genet Mol Res. 2016;15(2):10.4238/gmr.15028281. Published 2016 Jun 21. doi:10.4238/gmr.15028281

8: Langhans M, Niemes S, Pimpl P, Robinson DG. Oryzalin bodies: in addition to its anti-microtubule properties, the dinitroaniline herbicide oryzalin causes nodulation of the endoplasmic reticulum. Protoplasma. 2009;236(1-4):73–84. doi:10.1007/s00709-009-0059-2

9: Lopes RM, Gaspar MM, Pereira J, et al. Liposomes versus lipid nanoparticles: comparative study of lipid-based systems as oryzalin carriers for the treatment of leishmaniasis. J Biomed Nanotechnol. 2014;10(12):3647–3657. doi:10.1166/jbn.2014.1874

10: Kang G, Kim J, Jeon Y, Kim TH. Crystal structure of oryzalin. Acta Crystallogr E Crystallogr Commun. 2015;71(Pt 6):o429. Published 2015 May 30. doi:10.1107/S205698901500955X

Explore Compound Types